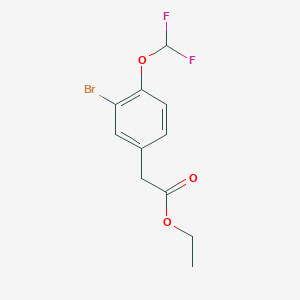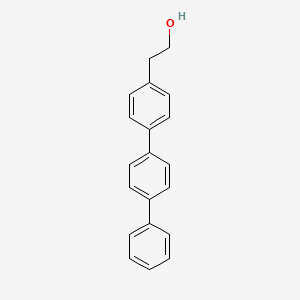
4-Biphenyl-4-yl-phenethyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenyl-4-yl-phenethyl alcohol is an organic compound with the molecular formula C20H18O It consists of a biphenyl group attached to a phenethyl alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenyl-4-yl-phenethyl alcohol typically involves the reaction of biphenyl with phenethyl alcohol under specific conditions. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with phenethyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions
4-Biphenyl-4-yl-phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of biphenyl-4-yl-phenyl ketone or biphenyl-4-yl-benzoic acid.
Reduction: Formation of biphenyl-4-yl-phenethyl hydrocarbon.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituents used.
科学研究应用
4-Biphenyl-4-yl-phenethyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 4-Biphenyl-4-yl-phenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Biphenyl-4-yl-methanol: Similar structure but with a methanol group instead of phenethyl alcohol.
Biphenyl-4-yl-ethanol: Similar structure but with an ethanol group instead of phenethyl alcohol.
Biphenyl-4-yl-propanol: Similar structure but with a propanol group instead of phenethyl alcohol.
Uniqueness
4-Biphenyl-4-yl-phenethyl alcohol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
分子式 |
C20H18O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
2-[4-(4-phenylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C20H18O/c21-15-14-16-6-8-18(9-7-16)20-12-10-19(11-13-20)17-4-2-1-3-5-17/h1-13,21H,14-15H2 |
InChI 键 |
KPWDIACHGJQASD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
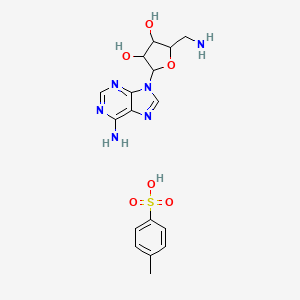
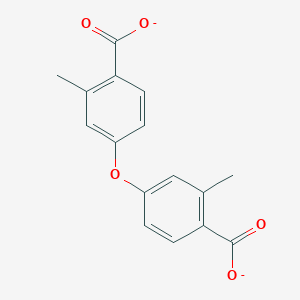
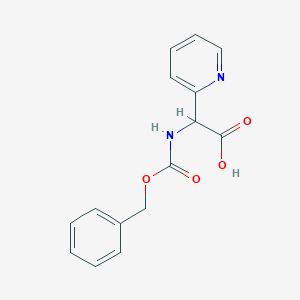
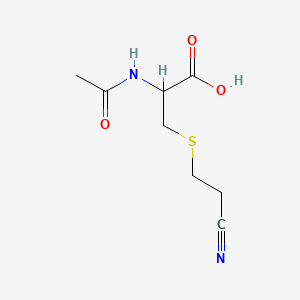
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
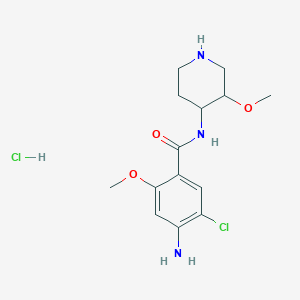

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
